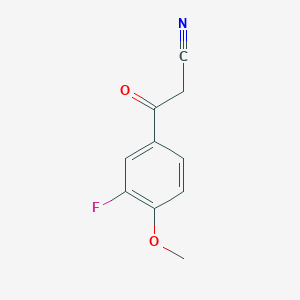

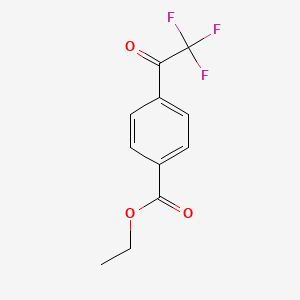

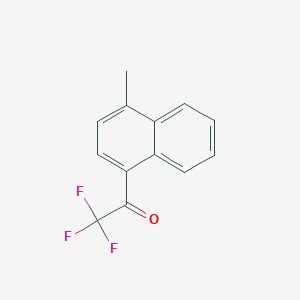

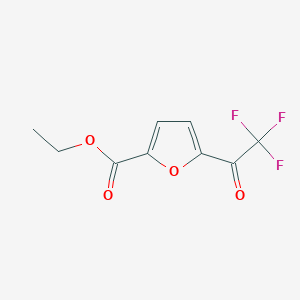

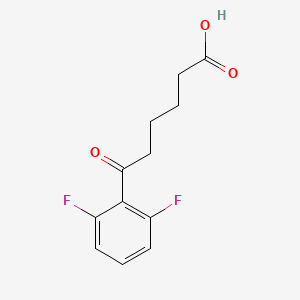

6-(2,6-Difluorophenyl)-6-oxohexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of difluorophenyl compounds, which are aromatic compounds with a phenyl group that has two fluorine atoms attached . These compounds are often used in the synthesis of various pharmaceuticals and other organic compounds .

Molecular Structure Analysis

The molecular structure of difluorophenyl compounds typically includes a phenyl group (a ring of six carbon atoms) with two fluorine atoms attached . The exact structure of “6-(2,6-Difluorophenyl)-6-oxohexanoic acid” would depend on the positions of the functional groups in the molecule.Chemical Reactions Analysis

Difluorophenyl compounds can participate in various chemical reactions. For example, they can undergo oxidative polymerization in the presence of certain catalysts .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-(2,6-Difluorophenyl)-6-oxohexanoic acid” would depend on its specific structure. For example, difluorophenyl compounds typically have a molecular weight of around 157.911 Da .Scientific Research Applications

Mass Spectrometric Characterization

6-(2,6-Difluorophenyl)-6-oxohexanoic acid, similar to its related compounds such as 5-oxohexanoic acid and 6-oxoheptanoic acid, has been characterized using mass spectrometry. This involves electrospray ionization coupled with a triple quadrupole and time-of-flight analyzer system. Such characterizations help in understanding the fragmentation behavior and pathways of these compounds, essential for analyzing their reactivity and stability under various conditions (Kanawati et al., 2007).

Synthesis and Anti-Inflammatory Applications

A series of 6-aryl-4-oxohexanoic acids, which include variants of 6-(2,6-Difluorophenyl)-6-oxohexanoic acid, have been synthesized and tested for anti-inflammatory activities. These compounds have shown promising results in in vitro and in vivo models used for evaluating the activity of non-steroidal anti-inflammatory drugs (NSAIDs). This highlights their potential applications in medical research and pharmaceutical development (Abouzid et al., 2007).

Enzymatic Production Method

An enzymatic method for the production of 6-oxohexanoic acid from 6-aminohexanoic acid has been developed using an ω-amino group-oxidizing enzyme from Phialemonium sp. This method is significant for producing 6-oxohexanoic acid, a related compound to 6-(2,6-Difluorophenyl)-6-oxohexanoic acid, with high yield, demonstrating the potential for biotechnological production methods in generating such complex molecules (Yamada et al., 2017).

Biotransformation Studies

Biotransformation of fluorotelomer alcohols like 6:2 FTOH to perfluorocarboxylic acids (PFCAs) and polyfluorocarboxylic acids has been studied in wood-rotting fungi. Such studies are crucial in understanding the environmental impact and degradation pathways of fluorotelomer alcohols, which are structurally similar to 6-(2,6-Difluorophenyl)-6-oxohexanoic acid (Tseng et al., 2014).

Polymer Synthesis

6-(2,6-Difluorophenyl)-6-oxohexanoic acid and its analogs have been utilized in the synthesis of functional polycaprolactones via Passerini multicomponent polymerization. This demonstrates its application in developing new materials with specific properties for industrial use (Zhang et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(2,6-difluorophenyl)-6-oxohexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O3/c13-8-4-3-5-9(14)12(8)10(15)6-1-2-7-11(16)17/h3-5H,1-2,6-7H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZGJFBCBTSBARL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)CCCCC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645338 |

Source

|

| Record name | 6-(2,6-Difluorophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898766-46-6 |

Source

|

| Record name | 2,6-Difluoro-ε-oxobenzenehexanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(2,6-Difluorophenyl)-6-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.